molecular formula C6H14O12P2 B034774 Inositol 1,3-bisphosphate CAS No. 103597-56-4

Inositol 1,3-bisphosphate

Cat. No.: B034774
CAS No.: 103597-56-4
M. Wt: 340.12 g/mol
InChI Key: PUVHMWJJTITUGO-WJPCITMWSA-N
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Description

Inositol 1,3-Bisphosphate is a member of the inositol phosphate family, which plays a crucial role in various cellular processes. This compound is an intermediate in the inositol phosphate pathway and is involved in signal transduction mechanisms within cells .

Scientific Research Applications

Inositol 1,3-Bisphosphate has a wide range of applications in scientific research:

Chemistry: Inositol phosphates, including this compound, are studied for their role in complex biochemical pathways and their potential use in developing new biochemical assays.

Biology: this compound is crucial in cellular signaling, particularly in the regulation of calcium release from intracellular stores. It is involved in various cellular processes such as cell growth, differentiation, and apoptosis .

Medicine: Research into inositol phosphates has implications for understanding diseases related to cellular signaling dysregulation, such as cancer and metabolic disorders. This compound and its derivatives are being explored for their therapeutic potential .

Industry: Inositol phosphates are used in the development of biochemical reagents and diagnostic tools. Their role in signal transduction makes them valuable in various industrial applications related to biotechnology and pharmaceuticals .

Safety and Hazards

The safety data sheet for D-myo-Inositol-1,3-bisphosphate sodium salt recommends wearing personal protective equipment and ensuring adequate ventilation. It advises against contact with skin, eyes, or clothing, and against ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol 1,3-Bisphosphate can be synthesized through the dephosphorylation of Inositol 1,3,4-Trisphosphate by type II inositol 1,3,4 trisphosphate 4-phosphatase . The reaction conditions typically involve the use of specific enzymes that facilitate the removal of phosphate groups from the inositol ring.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows biochemical pathways involving enzymatic reactions. These methods ensure high specificity and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Inositol 1,3-Bisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways.

Common Reagents and Conditions: The common reagents used in these reactions include various phosphatases and kinases that add or remove phosphate groups under physiological conditions. The reactions typically occur in aqueous environments at neutral pH.

Major Products: The major products formed from these reactions include other inositol phosphates such as Inositol 1,3,4-Trisphosphate and Inositol 1,4,5-Trisphosphate, which are further involved in cellular signaling pathways .

Mechanism of Action

Inositol 1,3-Bisphosphate exerts its effects by participating in the inositol-phospholipid signaling pathway. It is produced through the dephosphorylation of Inositol 1,3,4-Trisphosphate and can further be converted into other inositol phosphates. These compounds interact with specific receptors and enzymes, modulating intracellular calcium levels and other signaling pathways .

Similar Compounds:

  • Inositol 1,4-Bisphosphate
  • Inositol 1,3,4-Trisphosphate
  • Inositol 1,4,5-Trisphosphate
  • Inositol Hexaphosphate (Phytic Acid)

Comparison: this compound is unique in its specific role as an intermediate in the inositol phosphate pathway. While other inositol phosphates like Inositol 1,4,5-Trisphosphate are directly involved in calcium release, this compound serves as a precursor, highlighting its importance in the sequential phosphorylation and dephosphorylation reactions that regulate cellular functions .

Properties

IUPAC Name

[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVHMWJJTITUGO-WJPCITMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869397
Record name Inositol 1,3-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103597-56-4
Record name Inositol 1,3-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,3-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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